Cas no 5946-43-0 (METHYL 2-((BROMOACETYL)AMINO)BENZOATE)

METHYL 2-((BROMOACETYL)AMINO)BENZOATE 化学的及び物理的性質
名前と識別子
-
- METHYL 2-((BROMOACETYL)AMINO)BENZOATE
- AS-39469
- MFCD02974379
- 5946-43-0
- Methyl 2-((2-Bromoacetyl)amino)benzoate
- Methyl 2-(-(Bromoacetyl)amino)benzoate
- CS-0264811
- methyl 2-(2-bromoacetamido)benzoate
- methyl 2-((bromoacetyl)amino)benzoate
- AKOS005288920
- SCHEMBL4734803
- methyl2-(2-bromoacetamido)benzoate
- 986-911-2
- EN300-94665
- FAA94643
- Methyl 2-[(2-bromoacetyl)amino]benzoate
- BTRCQDXXRNYMAS-UHFFFAOYSA-N
- Benzoic acid, 2-[(bromoacetyl)amino]-, methyl ester
-
- MDL: MFCD02974379
- インチ: InChI=1S/C10H10BrNO3/c1-15-10(14)7-4-2-3-5-8(7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13)
- InChIKey: BTRCQDXXRNYMAS-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=C(C=CC=C1)NC(=O)CBr
計算された属性
- せいみつぶんしりょう: 270.98441Da
- どういたいしつりょう: 270.98441Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 245
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
METHYL 2-((BROMOACETYL)AMINO)BENZOATE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M297403-50mg |
Methyl 2-((Bromoacetyl)Amino)Benzoate |
5946-43-0 | 50mg |
$ 160.00 | 2022-06-02 | ||
Enamine | EN300-94665-10.0g |
methyl 2-(2-bromoacetamido)benzoate |
5946-43-0 | 95% | 10.0g |
$2649.0 | 2023-02-11 | |
abcr | AB489838-2,5 g |
Methyl 2-((bromoacetyl)amino)benzoate; . |
5946-43-0 | 2,5 g |
€1,033.00 | 2022-02-28 | ||
abcr | AB489838-1 g |
Methyl 2-((bromoacetyl)amino)benzoate; . |
5946-43-0 | 1g |
€620.50 | 2022-02-28 | ||
1PlusChem | 1P00IB0P-1g |
Benzoic acid, 2-[(bromoacetyl)amino]-, methyl ester |
5946-43-0 | 95% | 1g |
$424.00 | 2025-02-28 | |
Enamine | EN300-94665-1g |
methyl 2-(2-bromoacetamido)benzoate |
5946-43-0 | 95% | 1g |
$350.0 | 2023-09-01 | |
A2B Chem LLC | AI53289-50mg |
Methyl 2-(2-bromoacetamido)benzoate |
5946-43-0 | 95% | 50mg |
$122.00 | 2024-04-19 | |
A2B Chem LLC | AI53289-10g |
Methyl 2-(2-bromoacetamido)benzoate |
5946-43-0 | 95% | 10g |
$2063.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1335481-500mg |
Methyl 2-(2-bromoacetamido)benzoate |
5946-43-0 | 95+% | 500mg |
¥8121.00 | 2024-05-07 | |
Aaron | AR00IB91-5g |
Benzoic acid, 2-[(bromoacetyl)amino]-, methyl ester |
5946-43-0 | 95% | 5g |
$1469.00 | 2023-12-14 |
METHYL 2-((BROMOACETYL)AMINO)BENZOATE 関連文献
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1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
METHYL 2-((BROMOACETYL)AMINO)BENZOATEに関する追加情報
Comprehensive Guide to METHYL 2-((BROMOACETYL)AMINO)BENZOATE (CAS No. 5946-43-0): Properties, Applications, and Market Insights
METHYL 2-((BROMOACETYL)AMINO)BENZOATE (CAS No. 5946-43-0) is a specialized organic compound widely used in pharmaceutical and chemical research. This ester derivative, featuring a bromoacetyl group, plays a crucial role in synthetic chemistry, particularly in the development of bioactive molecules. With the increasing demand for high-purity chemical intermediates, this compound has garnered significant attention from researchers and manufacturers alike.
The molecular structure of METHYL 2-((BROMOACETYL)AMINO)BENZOATE combines a benzoate ester with a reactive bromoacetyl moiety, making it valuable for peptide synthesis and drug discovery. Recent studies highlight its utility in creating targeted therapeutic agents, aligning with the growing trend of precision medicine in the pharmaceutical industry. Researchers often search for "METHYL 2-((BROMOACETYL)AMINO)BENZOATE synthesis" or "CAS 5946-43-0 applications" to explore its potential.
In terms of physical properties, METHYL 2-((BROMOACETYL)AMINO)BENZOATE typically appears as a white to off-white crystalline powder. It exhibits moderate solubility in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane, which is crucial for its handling in laboratory settings. The compound's stability under controlled conditions makes it suitable for long-term storage, a feature frequently queried as "5946-43-0 storage conditions" in scientific databases.
The applications of METHYL 2-((BROMOACETYL)AMINO)BENZOATE extend across multiple domains. In medicinal chemistry, it serves as a key intermediate for developing enzyme inhibitors and receptor modulators. The compound's bromoacetyl group enables efficient conjugation reactions, making it valuable for bioconjugation techniques—a hot topic in antibody-drug conjugate (ADC) research. These applications answer common search queries like "how to use METHYL 2-((BROMOACETYL)AMINO)BENZOATE in drug development".
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Quality control measures for METHYL 2-((BROMOACETYL)AMINO)BENZOATE typically involve high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These analytical techniques ensure the compound meets the stringent purity requirements (>98%) demanded by research applications. Laboratories frequently search for "5946-43-0 purity standards" when sourcing this material for sensitive experiments.
Environmental and handling considerations for METHYL 2-((BROMOACETYL)AMINO)BENZOATE follow standard laboratory safety protocols. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) is recommended during handling. This information addresses common workplace safety queries like "CAS 5946-43-0 safety data" or "METHYL 2-((BROMOACETYL)AMINO)BENZOATE handling precautions".
Recent scientific literature highlights innovative uses of METHYL 2-((BROMOACETYL)AMINO)BENZOATE in cancer research and neurological disorder studies. Its structural features enable the creation of targeted drug delivery systems, particularly relevant in the era of personalized medicine. These cutting-edge applications respond to trending search terms like "innovative uses of 5946-43-0" in academic circles.
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Looking forward, the versatility of METHYL 2-((BROMOACETYL)AMINO)BENZOATE positions it as a compound of continuing interest in drug discovery pipelines. Its unique chemical properties align well with current research priorities in fragment-based drug design and chemical biology, ensuring its relevance in answering tomorrow's therapeutic challenges. This forward-looking perspective addresses predictive searches like "future applications of CAS 5946-43-0" in the scientific community.
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